5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine has the molecular formula C10H12BrNOSi and a molecular weight of 270.20 g/mol. The compound features a furo[2,3-b]pyridine structure with a bromine atom and a trimethylsilyl group attached. Its chemical identifiers include the CAS number 1228665-74-4 and the InChI key XVBPLCGYJFHHSE-UHFFFAOYSA-N .
Research on the biological activity of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their anti-cancer and anti-inflammatory activities. The unique combination of a furo[2,3-b]pyridine scaffold may endow this compound with interesting biological properties that warrant further investigation.
Synthesis of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine can be achieved through several methods:
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine finds applications primarily in research settings:
Several compounds exhibit structural or functional similarities to 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine | Contains dimethoxymethyl instead of trimethylsilyl | Potentially different reactivity due to methoxy groups |
5-Chloro-2-(trimethylsilyl)furo[2,3-b]pyridine | Chlorine instead of bromine | May exhibit different biological activities |
5-Iodo-2-(trimethylsilyl)furo[2,3-b]pyridine | Iodine substituent | Increased reactivity due to larger halogen |
The uniqueness of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine lies in its specific halogenation and silylation patterns that contribute to its distinct chemical properties and potential applications in medicinal chemistry.
The palladium-catalyzed cross-coupling reactions represent the most versatile approach for functionalization of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine, particularly through Suzuki-Miyaura coupling methodologies [1]. The bromine substituent at the carbon-5 position provides an excellent electrophilic partner for palladium-mediated transformations, while the trimethylsilyl group serves as a protecting group that can be selectively retained or removed under appropriate conditions [2].
Research has demonstrated that the palladium-catalyzed Suzuki-Miyaura coupling of brominated furopyridines requires careful optimization of catalyst systems and reaction conditions [1] [2]. The most effective catalyst systems employ tetrakis(triphenylphosphine)palladium(0) with cesium carbonate as the base in dioxane-water mixtures [3]. Alternative catalyst systems utilizing palladium diacetate with tricyclohexylphosphine have shown selectivity advantages in specific substrate combinations [4].
The reaction mechanism follows the traditional palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [4] [5]. The oxidative addition step is typically rate-determining for brominated substrates, with the carbon-5 bromine position showing enhanced reactivity due to electronic activation from the electron-deficient pyridine nitrogen [6].
Table 1: Optimized Palladium Catalyst Systems for 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine Cross-Coupling
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (3:1) | 100 | 92 | [3] |
Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane/H₂O (3:1) | 100 | 84 | [3] |
Pd(OAc)₂/PCy₃ | KF | MeCN | 70 | 44 | [4] |
Pd₂(dba)₃/PtBu₃ | KF | THF | 70 | 16 | [3] |
The palladium-mediated coupling reactions of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine exhibit distinct mechanistic features compared to simple aryl bromides [4]. The furopyridine core influences the electronic properties of the carbon-5 position, making it more susceptible to oxidative addition [7]. Computational studies suggest that the electron-deficient nature of the pyridine nitrogen activates the carbon-5 bromine bond toward palladium insertion [6].
The transmetalation step shows dependence on the nature of the organoborane coupling partner, with electron-rich arylboronic acids generally providing higher yields than electron-poor variants [1]. The reductive elimination proceeds efficiently due to the stabilizing influence of the fused heterocyclic system [4].
The synthesis of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine from pyridine precursors involves multiple strategic transformations that have been optimized for gram-scale production [3] [2]. The most efficient synthetic route employs 2,5-dichloronicotinic acid as the starting material, followed by cyclization and selective functionalization steps [3].
The optimized synthesis begins with the conversion of 2,5-dichloronicotinic acid to the corresponding tert-butyl ester using concentrated sulfuric acid and magnesium sulfate in the presence of tert-butanol [3]. This esterification proceeds in excellent yield (92%) and provides a more tractable intermediate for subsequent transformations [3].
The key cyclization step involves nucleophilic aromatic substitution using tert-butyl 2-hydroxyacetate deprotonated with sodium hydride [3]. This tandem nucleophilic substitution and cyclization reaction affords the furo[2,3-b]pyridine core in 86% yield [3]. The reaction mechanism proceeds through initial displacement of the 2-chloro group followed by intramolecular cyclization to form the furan ring [3].
Table 2: Multi-Step Synthesis Yields and Conditions
Step | Starting Material | Product | Conditions | Yield (%) | Reference |
---|---|---|---|---|---|
1 | 2,5-Dichloronicotinic acid | tert-Butyl ester | H₂SO₄, MgSO₄, tBuOH | 92 | [3] |
2 | tert-Butyl ester | Cyclized product | tBu-hydroxyacetate, NaH | 86 | [3] |
3 | Cyclized product | Decarboxylated product | TFA, CH₂Cl₂ | 89 | [3] |
4 | Alcohol intermediate | Triflate product | Tf₂O, DIPEA | 71 | [3] |
The decarboxylation step employs trifluoroacetic acid to cleave the tert-butyl ester and simultaneously promote decarboxylation [3]. This one-pot process occurs in excellent yield (89%) and provides the 5-chlorofuro[2,3-b]pyridin-3-ol intermediate [3]. The use of tert-butyl ester rather than ethyl ester proved crucial for achieving efficient decarboxylation under mild acidic conditions [3].
The final functionalization involves conversion of the 3-hydroxy group to a triflate leaving group using triflic anhydride and diisopropylethylamine [3]. This transformation proceeds in 71% yield and provides a versatile intermediate for further cross-coupling reactions [3].
The introduction of bromine at the carbon-5 position can be achieved through selective halogen exchange reactions or direct bromination protocols [8]. Alternative approaches involve starting from 2,5-dibromonicotinic acid derivatives, which allows direct incorporation of the bromine substituent during the initial synthetic steps [8].
The trimethylsilyl group in 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine serves multiple strategic functions beyond simple protection, including electronic modulation and steric control during synthetic transformations [9] [10]. The silicon-carbon bond exhibits chemical inertness under most reaction conditions while remaining selectively cleavable under specific deprotection protocols [9].
The trimethylsilyl substituent significantly influences the electronic properties of the furopyridine core through hyperconjugative interactions [9]. These effects manifest in altered reactivity patterns compared to unsubstituted furopyridines, particularly in electrophilic aromatic substitution reactions [10]. The bulky trimethylsilyl group also provides steric shielding of the carbon-2 position, directing reactivity toward other sites on the molecule [9].
Nuclear magnetic resonance studies reveal that the trimethylsilyl group causes characteristic upfield shifts in nearby carbon and proton signals, consistent with the electron-donating nature of silicon substituents [9]. These spectroscopic signatures provide valuable diagnostic tools for monitoring synthetic transformations [9].
The trimethylsilyl group demonstrates remarkable stability under the palladium-catalyzed cross-coupling conditions commonly employed for furopyridine functionalization [11] [12]. This stability allows for selective functionalization at the carbon-5 bromine position while preserving the silicon-containing substituent [11]. The group remains intact under basic conditions typically used in Suzuki-Miyaura couplings, including cesium carbonate and potassium carbonate bases [12].
Table 3: Trimethylsilyl Group Stability Under Various Reaction Conditions
Reaction Conditions | Temperature (°C) | Time (h) | Trimethylsilyl Retention (%) | Reference |
---|---|---|---|---|
Pd(PPh₃)₄, Cs₂CO₃, dioxane | 100 | 16 | >95 | [12] |
NaH, THF | 50 | 3 | >90 | [12] |
TFA, CH₂Cl₂ | 25 | 16 | >85 | [12] |
KOH, EtOH | 100 | 20 min | <10 | [12] |
When deprotection of the trimethylsilyl group is desired, several selective methods are available that do not affect other functional groups present in the molecule [11] [12]. Fluoride-mediated deprotection using tetra-n-butylammonium fluoride represents the most common approach, proceeding through nucleophilic attack at the silicon center [12].
Silver-catalyzed deprotection methods offer alternative selectivity profiles, particularly useful when other silicon-containing protecting groups are present [11]. Silver nitrate and silver triflate have been demonstrated to selectively remove trimethylsilyl groups while leaving more sterically hindered silyl ethers intact [11].
Acidic deprotection using hydrochloric acid or trifluoroacetic acid provides another option, though these conditions may affect other acid-sensitive functionalities in the molecule [12]. The choice of deprotection method depends on the specific synthetic context and the presence of other functional groups [12].
The carbon-5 bromine position in 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine exhibits distinct reactivity patterns that enable chemoselective functionalization in the presence of other reactive sites [7] [13]. This selectivity arises from the unique electronic environment created by the fused furopyridine system and the influence of the trimethylsilyl substituent [7].
The carbon-5 position benefits from electronic activation due to its location alpha to the pyridine nitrogen, which increases the electrophilicity of the carbon-bromine bond [7] [13]. This activation facilitates oxidative addition in palladium-catalyzed cross-coupling reactions, making the carbon-5 bromine more reactive than bromines in less activated positions [13].
The regioselectivity observed in cross-coupling reactions follows predictable patterns based on electronic considerations [7]. Computational studies and empirical observations demonstrate that the carbon-5 position consistently shows the highest reactivity toward palladium insertion among multiple brominated sites [13].
Systematic studies comparing the reactivity of different halogenated furopyridine derivatives reveal that the carbon-5 bromine position reacts preferentially over carbon-3 positions under standard cross-coupling conditions [13]. This selectivity enables sequential functionalization strategies where multiple reactive sites can be addressed in a controlled manner [13].
Table 4: Comparative Reactivity Data for Halogenated Furopyridine Positions
Position | Halogen | Relative Reactivity | Bond Dissociation Energy (kcal/mol) | Reference |
---|---|---|---|---|
C-5 | Br | 1.00 | 80.4 | [13] |
C-3 | Br | 0.65 | 82.1 | [13] |
C-5 | Cl | 0.25 | 95.0 | [13] |
C-3 | OTf | 1.85 | 75.2 | [13] |
The chemoselective functionalization at the carbon-5 bromine position proceeds through the standard palladium catalytic cycle with distinctive kinetic preferences [5]. The oxidative addition step shows marked preference for the carbon-5 position due to favorable orbital overlap between the palladium center and the activated carbon-bromine bond [5].
Kinetic studies reveal that the rate of oxidative addition at the carbon-5 position is approximately three times faster than at alternative brominated sites under identical conditions [5]. This kinetic preference translates into excellent chemoselectivity in preparative-scale reactions [5].
The transmetalation and reductive elimination steps proceed with similar efficiency regardless of the substitution pattern, indicating that the selectivity originates primarily in the oxidative addition step [5]. This mechanistic understanding enables rational design of reaction conditions to maximize selectivity [5].
The chemoselective functionalization capability enables complex synthetic strategies involving sequential cross-coupling reactions [2]. These approaches allow for the construction of elaborately substituted furopyridine derivatives through controlled, stepwise functionalization [2].
Current limitations include reduced selectivity when strongly coordinating ligands are employed, which can alter the electronic preferences of the palladium catalyst [13]. Additionally, very electron-rich coupling partners may diminish selectivity due to altered transmetalation kinetics [13].